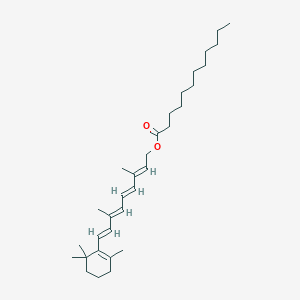
Retinyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-retinyl dodecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of dodecanoic (lauric) acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite and a rat metabolite. It is an all-trans-retinyl ester and a dodecanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemoprevention in Mammary Tumorigenesis
Research has explored the role of retinoids, including retinyl dodecanoate, in chemoprevention, particularly in the context of mammary tumorigenesis. Studies have demonstrated that certain retinoids can act as chemopreventive agents against chemically induced mammary carcinogenesis in rodent models. These findings suggest the potential of retinyl dodecanoate in reducing tumor incidence and multiplicity, thereby highlighting its applicability in cancer prevention strategies (Moon & Constantinou, 1997).
Biomaterial Development
Sulfated derivatives of natural polymers like chitin and chitosan have shown promising applications in biomaterial development due to their non-toxic, biodegradable, and biocompatible properties. Retinyl dodecanoate, through its structural compatibility with such polymers, may contribute to the creation of novel biomaterials with enhanced properties for adsorbing metal ions, drug delivery systems, and antibacterial applications (Jayakumar et al., 2007).
Environmental Remediation
Nanomaterials, including those derived from retinyl dodecanoate, offer potential in environmental remediation. Their high surface area and reactivity could be utilized in the efficient removal of pollutants and biological contaminants, presenting a sustainable approach to addressing environmental challenges (Khin et al., 2012).
Role in Cosmetic Products
The safety and efficacy of retinol and its derivatives, including retinyl dodecanoate, in cosmetic products have been well-documented. These compounds are known for their ability to improve conditions of photodamaged and photoaged skin without associated systemic effects following topical application. This emphasizes the application of retinyl dodecanoate in dermatological products aimed at skin health and rejuvenation (Ries & Hess, 1999).
Pulmonary Health and Development
Vitamin A and its metabolites play a crucial role in the differentiation and maturation of the lungs. Research indicates that retinol and its derivatives, such as retinyl dodecanoate, are involved in pulmonary gene expression and are essential for normal lung development and function. These findings underscore the importance of retinyl dodecanoate in respiratory health and its potential therapeutic applications in lung-related disorders (Chytil, 1992).
Eigenschaften
CAS-Nummer |
1259-24-1 |
|---|---|
Produktname |
Retinyl dodecanoate |
Molekularformel |
C32H52O2 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate |
InChI |
InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+ |
InChI-Schlüssel |
ZGISOPBIAXHOTQ-OUGXGHBNSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
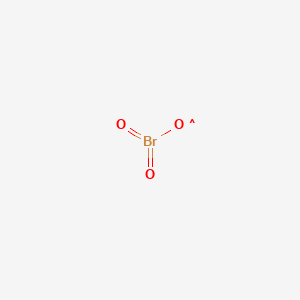
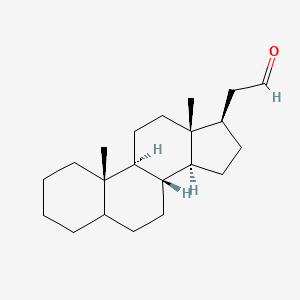
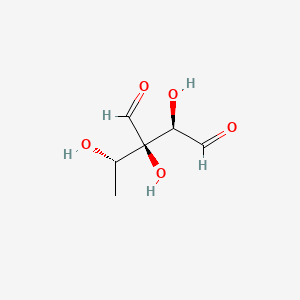
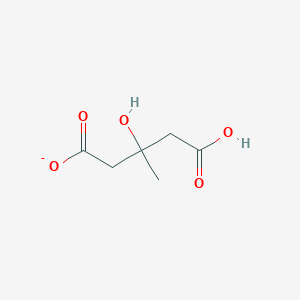
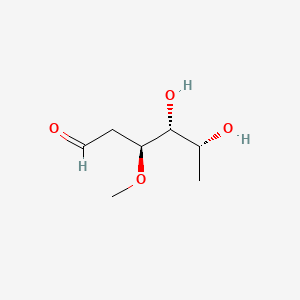


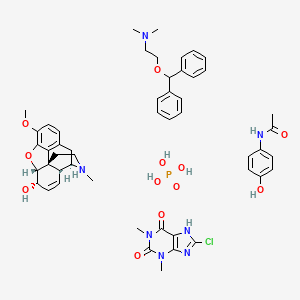
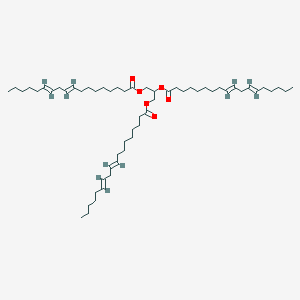

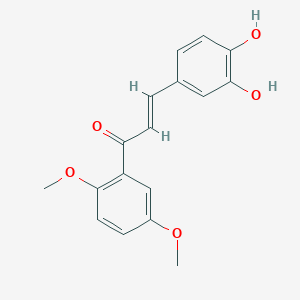
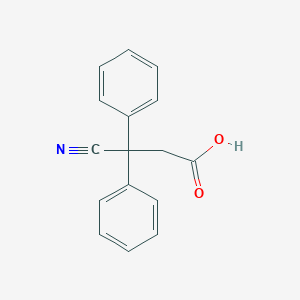
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)